8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Description
This compound belongs to a class of quinoline derivatives characterized by a fused [1,4]dioxino ring system. The core structure consists of a quinolin-9-one scaffold substituted at position 6 with a 4-methoxyphenylmethyl group and at position 8 with a 4-ethylbenzoyl moiety. The ethyl group on the benzoyl substituent enhances lipophilicity, while the methoxy group on the benzyl side chain may contribute to electronic modulation and solubility.
Properties
IUPAC Name |
8-(4-ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-3-18-4-8-20(9-5-18)27(30)23-17-29(16-19-6-10-21(32-2)11-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPBHCUTQOXIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its quinoline core suggests potential use in studying biological processes and developing new bioactive compounds.
Medicine: The compound’s structure indicates potential pharmacological applications, including the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The ethylbenzoyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and computational properties of the target compound with its closest analogs (data derived from referenced evidence):
Substituent Effects on Physicochemical Properties
- Lipophilicity (XLogP3): The target compound’s 4-ethylbenzoyl group likely increases lipophilicity (estimated XLogP3 ~5.2) compared to its ethoxybenzoyl analog (XLogP3 4.8) due to reduced polarity . Fluorophenyl (XLogP3 4.6) and dimethoxybenzoyl (XLogP3 ~3.9) variants exhibit lower logP values, reflecting enhanced solubility .
- Rotatable Bonds: The target compound and its ethoxy analog have 7 rotatable bonds, suggesting moderate conformational flexibility. The acetamide derivative (9 rotatable bonds) may exhibit increased metabolic instability .
Biological Activity
The compound 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound reflects its complex structure, which includes a quinoline core modified by various functional groups. Its molecular formula is and it possesses a molecular weight of approximately 354.40 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the dioxin ring and subsequent modifications to introduce the ethylbenzoyl and methoxyphenyl groups. Specific methodologies can vary, but they generally include:
- Reactions involving benzoyl chlorides.
- Cyclization steps to form the dioxin structure.
- Functional group modifications to achieve the final product.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Results from preliminary screenings suggest that this compound may possess notable antibacterial activity, similar to other quinoline derivatives that have shown efficacy against resistant strains of bacteria .
Anticancer Potential
Quinoline derivatives are also known for their anticancer properties. The biological activity of this compound is being investigated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of cell proliferation.
- Induction of oxidative stress leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2012 synthesized several quinoline derivatives and screened them for antimicrobial activity. The results indicated that certain modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another study focused on the anticancer properties of related compounds found that modifications to the quinoline structure could enhance cytotoxicity against specific cancer cell lines. This suggests that further exploration into the structural variations of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one could yield promising therapeutic agents.
Data Summary
| Biological Activity | Tested Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antimicrobial | E. coli | Significant inhibition |
| S. aureus | Significant inhibition | |
| Pseudomonas aeruginosa | Moderate inhibition | |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
